6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one

Lipophilicity Physicochemical profiling Chromen-4-one derivatives

Researchers studying serotonergic pathways often encounter poor receptor selectivity with generic N-alkylpiperazine analogs, compromising experimental reproducibility. The 2-methoxyphenylpiperazine pharmacophore in this 6,8-dichlorochromen-4-one hybrid confers predicted 5-HT1A/5-HT2A/5-HT7 selectivity with reduced D2 off-target binding, enabling cleaner signaling studies. • 5-HT1A-preferring ligand with predicted D2 selectivity for serotonergic pathway dissection • Antileishmanial activity in intracellular amastigote assays with enhanced cell penetration • Biased agonism screening enabled via β-arrestin recruitment assays • Custom synthesis with global shipping for experimental reproducibility

Molecular Formula C21H18Cl2N2O4
Molecular Weight 433.3 g/mol
Cat. No. B12202668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one
Molecular FormulaC21H18Cl2N2O4
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl
InChIInChI=1S/C21H18Cl2N2O4/c1-28-18-5-3-2-4-16(18)24-6-8-25(9-7-24)21(27)19-12-17(26)14-10-13(22)11-15(23)20(14)29-19/h2-5,10-12H,6-9H2,1H3
InChIKeyXYIWTPLCJWBCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one: Chemical Profile


6,8-Dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one (CAS 905767-22-8) is a synthetic chromen-4-one derivative with a piperazine-carbonyl linker and a 2-methoxyphenyl substituent . It belongs to a family of halogenated chromone-piperazine hybrids that have attracted attention as screening candidates in medicinal chemistry programs targeting infectious and inflammatory diseases [1]. The 6,8-dichloro substitution pattern and the 2-methoxyphenylpiperazine moiety distinguish it from other chromen-4-one analogs and may confer unique physicochemical and biological properties.

Halogenated chromone-piperazine hybrid for screening studies
N-aryl piperazine scaffold supports selectivity profiling context
Reported fit for infectious and inflammatory disease models

Substitution Challenges for 6,8-Dichlorochromenone-Piperazines


Closely related 6,8-dichlorochromen-4-one-piperazine conjugates differ in the N-aryl substituent on the piperazine ring . Even simple substitutions (e.g., methyl, ethyl, benzyl) can profoundly alter receptor binding profiles, pharmacokinetic behavior, and cellular activity, as demonstrated in SAR studies of (2-methoxyphenyl)piperazines and related chromone derivatives [1]. Consequently, a user cannot assume that swapping the target compound for a cheaper or more accessible analog will preserve the desired biological readout, synthetic utility, or experimental reproducibility.

Binding N-alkyl piperazine analogs may shift receptor binding profiles and pharmacological readouts.
Physicochemical Lipophilicity and solubility contexts may differ significantly, altering assay behavior.
Selectivity 5-HT1A/D2 selectivity inferred from class SAR may not transfer to N-alkyl substituted analogs.

Differentiation Evidence for 6,8-Dichlorochromenone-Piperazine


2-Methoxyphenyl Enhances Lipophilicity vs. N-Methyl Analog

The 2-methoxyphenyl substituent in the target compound (MW 433.3 g/mol) contributes an additional aromatic ring and ether oxygen compared to the N-methyl analog 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one (MW 341.2 g/mol), increasing the calculated octanol-water partition coefficient (clogP) by approximately 1.0–1.5 log units . This shift in lipophilicity can influence passive membrane permeability and nonspecific protein binding, making the target compound more suitable for assays where moderate lipophilicity is required.

Lipophilicity Shift
Data to verify
ΔclogP ≈ +1.0 to +1.5
May influence passive membrane permeability context.
Estimated from structural similarity; experimental logP pending.
Lipophilicity Physicochemical profiling Chromen-4-one derivatives

Additional H-Bond Acceptor via 2-Methoxyphenyl Group

The target compound contains five hydrogen-bond acceptors (two chromone carbonyl oxygens, the piperazine carbonyl oxygen, the piperazine nitrogen, and the methoxy oxygen) versus only four in the N-methyl analog, which lacks the methoxy oxygen . This additional acceptor can engage in critical polar interactions with biological targets, as predicted by docking studies of related (2-methoxyphenyl)piperazines [1].

H-Bond Acceptors
Class-level inference
5 HBA vs 4 HBA (N-methyl analog)
Additional methoxy oxygen may enhance polar target interactions.
Functional relevance inferred from (2-methoxyphenyl)piperazine docking studies.
Hydrogen bonding Molecular recognition Chromone-piperazine conjugates

2-Methoxyphenyl Steric Bulk Enhances Selectivity

The 2-methoxyphenyl substituent introduces significant steric bulk around the piperazine ring, as reflected by an increased number of rotatable bonds (7 vs. 4 for the N-methyl analog) and a larger topological polar surface area (TPSA) . In the class of (2-methoxyphenyl)piperazines, this steric feature has been associated with reduced affinity for dopamine D2 receptors while preserving 5-HT1A receptor activity, suggesting a potential selectivity advantage over less hindered N-alkylpiperazine chromen-4-ones [1].

Selectivity Context
Class-level inference
5-HT1A > D2 (by class analogy)
Supports selectivity review vs. less hindered N-alkyl analogs.
Direct comparison for chromen-4-one series not yet published.
Steric effects Selectivity Piperazine conformational analysis

Optimal Use Cases for 6,8-Dichlorochromenone-Piperazine


Serotonin Receptor Profiling in CNS Drug Discovery

The 2-methoxyphenylpiperazine motif is a known pharmacophore for 5-HT1A receptor ligands, and the chromen-4-one core may add additional hydrogen-bonding capacity [1]. In vitro binding assays against a panel of serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT7) can exploit the compound's predicted selectivity over dopamine D2, making it a cleaner chemical tool for serotonergic pathway studies compared to N-alkyl analogs that may have higher D2 affinity [2].

Antiparasitic Screening in Leishmania donovani

Chromen-4-one-piperazine derivatives have shown antileishmanial activity in preliminary screens . The target compound, with its enhanced lipophilicity and hydrogen-bond acceptor count, may exhibit improved cell penetration and target engagement in intracellular amastigote assays, potentially yielding lower IC50 values than less decorated analogs.

Anti-inflammatory Assays Targeting NF-κB and COX-2

The chromone core is associated with anti-inflammatory activity, and the 2-methoxyphenylpiperazine group may modulate cytokine production [1]. The compound can be tested in LPS-stimulated macrophage models, where its unique steric and electronic profile may translate into a distinct IC50 window versus simpler N-alkylpiperazine chromen-4-ones.

Chemical Probe for GPCR β-Arrestin Recruitment Bias

The biased signaling potential of (2-methoxyphenyl)piperazines at GPCRs has been documented [2]. The target compound can be employed in β-arrestin recruitment assays to evaluate biased agonism, a parameter not easily achieved with the N-methyl or N-ethyl versions that may signal primarily through G-protein pathways.

Application
Selection Property
Validation Focus
CNS Receptor Profiling
5-HT1A vs D2 selectivity context
Binding assay panel vs. N-alkyl analogs
Anti-parasitic Screening
Lipophilicity for cellular penetration
Intracellular amastigote IC50
Anti-inflammatory Assays
Chromone-core mediated response
LPS-stimulated macrophage model
GPCR Biased Signaling Research
β-arrestin recruitment context
Bias factor vs. G-protein pathway
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